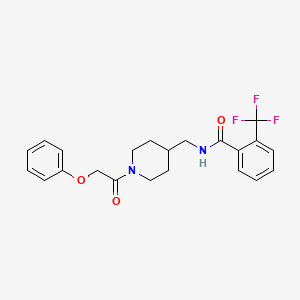
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, commonly known as PTB or PTB-BM, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTB is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
Aplicaciones Científicas De Investigación
Anti-acetylcholinesterase Activity
- Pharmacological Studies: Piperidine derivatives, including structures similar to "N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide," have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds show potential as antidementia agents, with some derivatives demonstrating high potency and selectivity for AChE over BuChE, suggesting their utility in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antibacterial Activity
- Bioactivity Studies: Novel benzamides and their copper and cobalt complexes have been synthesized and evaluated for antibacterial activity. These compounds, including those structurally related to "N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide," displayed significant activity against various bacterial strains, indicating their potential in antimicrobial applications (Khatiwora et al., 2013).
Antineoplastic Activity
- Cancer Research: The metabolism of Flumatinib, a tyrosine kinase inhibitor with a similar trifluoromethyl benzamide moiety, has been studied in chronic myelogenous leukemia patients. Understanding the metabolic pathways of such compounds can inform the development of more effective cancer therapies (Gong et al., 2010).
Corrosion Inhibition
- Material Science Applications: Benzimidazole derivatives, structurally akin to "N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide," have been studied for their potential as corrosion inhibitors for steel in acidic environments. These findings could have implications for the protection of industrial materials (Yadav et al., 2016).
NMDA Receptor Antagonism
- Neuropharmacology: Research into NMDA receptor antagonists has identified compounds with structural features related to "N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide." These studies explore the therapeutic potential of modulating NMDA receptors, which could have applications in treating neurological disorders (Zhou et al., 1999).
Glycine Transporter Type-2 Inhibition
- Pain Management: The discovery and development of GlyT-2 inhibitors have been explored, with some compounds offering promise as treatments for neuropathic pain. These findings underscore the potential of targeting glycine transporters for therapeutic benefit (Takahashi et al., 2014).
Propiedades
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O3/c23-22(24,25)19-9-5-4-8-18(19)21(29)26-14-16-10-12-27(13-11-16)20(28)15-30-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDVYRAGVZURGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(Tert-butoxycarbonyl)-5,5-dioxido-5-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2731791.png)


![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2731794.png)

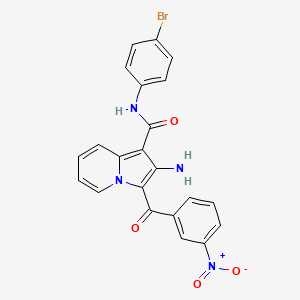
![N1-(4-fluorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2731797.png)
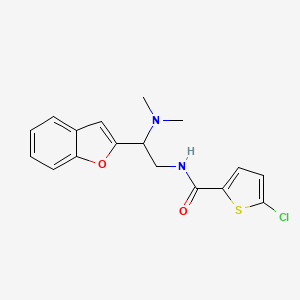
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2731799.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731800.png)
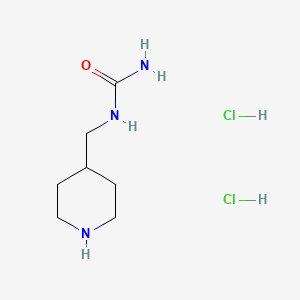
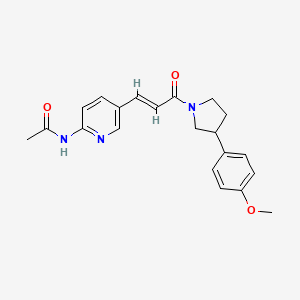
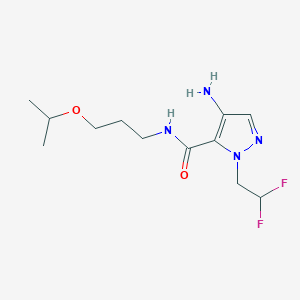
![2-(3-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2731809.png)